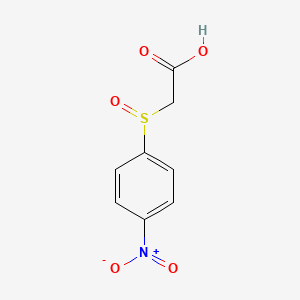

2-(4-Nitrobenzenesulfinyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

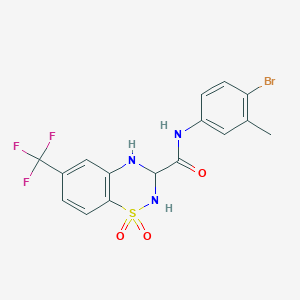

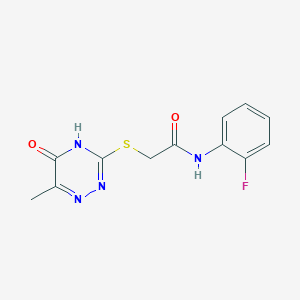

2-(4-Nitrobenzenesulfinyl)acetic acid is a chemical compound that is related to a family of nitrobenzenesulfonamides and nitrobenzenesulfonyl compounds. These compounds are characterized by the presence of a nitro group attached to a benzene ring which is further connected to a sulfonyl or sulfinyl group. The specific structure and properties of this compound are not directly discussed in the provided papers, but insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

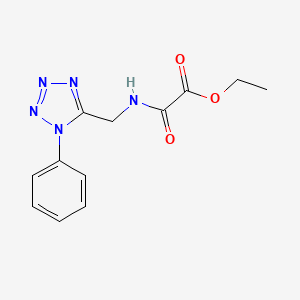

The synthesis of related compounds such as hydroxamic acids and ureas from carboxylic acids has been demonstrated using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement . This method provides good yields without racemization under mild conditions and is compatible with various protecting groups. The synthesis process is environmentally friendly and cost-effective as byproducts can be recycled. Although this paper does not directly address the synthesis of this compound, the principles of the Lossen rearrangement could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides have been studied using FT-IR, FT-Raman, and DFT quantum chemical calculations . These studies provide insights into the molecular conformation and vibrational analysis of these compounds, which can be related to the structural analysis of this compound. The effects of the nitro group on the characteristic bands in the spectra are significant and can influence the overall molecular properties.

Chemical Reactions Analysis

Nitrobenzenesulfonyl compounds are known to participate in various chemical reactions. For instance, 4'-nitrobenzenesulphenanilide has been shown to react with alkynes to produce β-acetoxyvinyl sulphides . This reaction proceeds with trans-stereospecificity and Markovnikov orientation, suggesting a mechanism involving thiirenium ions. Similarly, nitrobenzenesulfonamides can undergo smooth alkylation to give N-alkylated sulfonamides, which can be deprotected to yield secondary amines . These reactions highlight the reactivity of the nitrobenzenesulfonyl group, which could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides and related compounds are influenced by their molecular structure. The presence of the nitro group and the sulfonyl or sulfinyl moiety contributes to their reactivity and physical characteristics. For example, the nitration of alkoxy-amino-nitrobenzenes leads to the formation of nitro derivatives, indicating the susceptibility of these compounds to electrophilic substitution reactions . The oxidation of benzylic methylene compounds to ketones using a 2-nitrobenzene peroxysulfonyl radical also demonstrates the oxidative potential of these compounds . These properties are likely to be similar for this compound, given the structural similarities.

科学的研究の応用

Synthesis and Chemical Behavior

- 2-Arylsulfenylpyrroles Synthesis : The 2,4-dinitrobenzenesulfenyl and 4-nitrobenzenesulfenyl groups are effective as masking and directing groups at the 2-position of pyrrole. These groups enhance stability toward acid and do not significantly decrease the pyrrolic unit's ability to undergo electrophilic aromatic substitution reactions. Interestingly, 2-(2,4-dinitrobenzenesulfinyl)pyrrole and 2-(4-nitrobenzenesulfinyl)pyrrole showed neither formylation nor nitration, with an increase in nitro groups leading to decreased stability under acidic conditions (Garabatos-Perera et al., 2007).

- 3-Alkyl-3-(alkylamino)indolin-2-ones Synthesis : A key step in synthesizing these compounds involved the base-mediated C-arylation of 2-nitrobenzenesulfonamides, with the resin-bound intermediates undergoing subsequent reactions to form indolinones. The process utilized simple building blocks under mild conditions, offering good yields (Giménez-Navarro et al., 2015).

- Nitrogenous Heterocycles Synthesis : 2-Nos (nitrobenzenesulfonyl) amides are significant intermediates for synthesizing fused nitrogenous heterocycles. They serve as intramolecular arylation agents and are crucial in synthesizing diverse heterocycles in solid-phase applications (Schütznerová & Krchňák, 2017).

Catalysis and Chemical Transformations

- Acetylation Catalysis : 3-Nitrobenzeneboronic acid has been found to efficiently catalyze the acetylation of a wide range of alcohols with acetic anhydride, offering good to excellent yields. This process was highlighted for its mildness, preserving sensitive functional groups during the reactions (Tale & Adude, 2006).

- Lossen Rearrangement and Ureas Synthesis : The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was applied for synthesizing hydroxamic acids and ureas from carboxylic acids. The process is notable for its good yields, absence of racemization, and compatibility with various protecting groups. Additionally, it's environmentally friendly and cost-effective, with the ability to recover and recycle byproducts (Thalluri et al., 2014).

特性

IUPAC Name |

2-(4-nitrophenyl)sulfinylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5S/c10-8(11)5-15(14)7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJSCXVOHBMWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)

![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)

![2-(4-Bromophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2504693.png)